molecular formula C14H18N6O4 B11257132 N~4~-(2,5-dimethoxyphenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine

N~4~-(2,5-dimethoxyphenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11257132
M. Wt: 334.33 g/mol
InChI Key: BLNKQIDEYFMVKE-UHFFFAOYSA-N
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Description

N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethoxyphenyl, dimethyl, and nitro groups

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O4/c1-19(2)14-17-12(15)11(20(21)22)13(18-14)16-9-7-8(23-3)5-6-10(9)24-4/h5-7H,1-4H3,(H3,15,16,17,18)

InChI Key

BLNKQIDEYFMVKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,5-dimethoxyphenyl)-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

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